N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound with complex molecular architecture, combining structural elements from several different functional groups
Preparation Methods
Synthetic routes and reaction conditions:
The preparation of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves multiple steps:
Synthesis of the intermediate 3,4-dihydroisoquinoline derivative: : This intermediate can be synthesized through Pictet–Spengler cyclization.
Formation of the thiazolyl derivative: : The thiazole ring is typically introduced via Hantzsch thiazole synthesis.
Coupling with the pyridine derivative: : The final step involves the coupling of the 3,4-dihydroisoquinoline-thiazole compound with the pyridine derivative under appropriate conditions to form the target molecule.
Industrial production methods:
In an industrial setting, the synthesis of this compound would require optimization of each step for high yield and purity. Key considerations include the selection of solvents, catalysts, reaction temperatures, and purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : This compound can undergo oxidative processes, leading to the formation of various oxidized products.
Reduction: : Reduction reactions can occur at the ketone and other functional groups present in the molecule.
Substitution: : The compound is likely to undergo nucleophilic and electrophilic substitution reactions, given the presence of multiple reactive sites.
Common reagents and conditions used in these reactions:
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromic acid (H2CrO4), or hydrogen peroxide (H2O2).
Reduction: : Reduction can be achieved using sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: : Depending on the nature of substitution, reagents such as halogens (Cl2, Br2), nucleophiles like amines or thiols, and electrophiles such as alkyl halides might be used.
Major products formed from these reactions:
Oxidation products: Various oxo-compounds, depending on the reaction site.
Reduction products: Alcohols or amines, depending on the site and nature of the reduction.
Substitution products: A wide range of derivatives, each with unique functional group modifications.
Scientific Research Applications
In chemistry: : The complex structure makes it a valuable subject for studying reaction mechanisms, synthesis pathways, and structure-activity relationships.
In biology and medicine: : Its potential bioactivity suggests applications in drug design and development, particularly in targeting specific molecular pathways and receptors.
In industry: : Its versatile reactivity could be leveraged for the synthesis of specialty chemicals, polymers, and other industrially relevant materials.
Mechanism of Action
Mechanism: : The compound exerts its effects through various molecular interactions, primarily involving its multiple functional groups.
Molecular targets and pathways: : It can interact with enzymes, receptors, and other proteins, modulating biological pathways in processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with other compounds: : Compared to similar structures, this compound's unique combination of 3,4-dihydroisoquinoline, thiazole, and dihydropyridine moieties provides distinct reactivity and potential bioactivity profiles.
Similar compounds: : Other compounds with similar frameworks include:
3,4-dihydroisoquinoline derivatives.
Thiazole-based molecules.
Dihydropyridine analogs.
Properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-17-6-5-14(10-21-17)19(27)23-20-22-16(12-28-20)9-18(26)24-8-7-13-3-1-2-4-15(13)11-24/h1-6,10,12H,7-9,11H2,(H,21,25)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYKDFGOHWMFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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